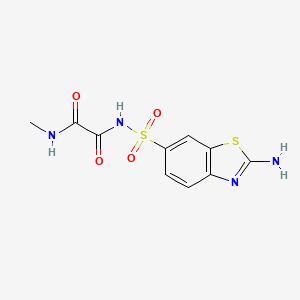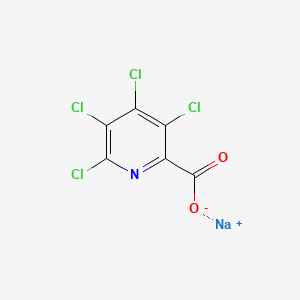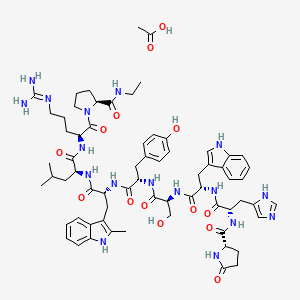
Avorelin acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Avorelin acetate is a synthetic decapeptide analogue of luteinizing hormone-releasing hormone (LHRH). It is a superagonist of natural LHRH and has been formulated in high molecular weight polylactic glycolic acid to afford protracted and continuous release of the peptide from subcutaneous implants . This compound has been investigated for its potential in treating prostate cancer, breast cancer, and endometriosis .
Métodos De Preparación
Avorelin acetate is synthesized through a series of peptide coupling reactions. The acetate salt of [(2-Me-D-Trp)6, (Pro-NHEt)9, (DesGly)10]-LHRH is dispersed in a slowly degrading high molecular weight polylactic-co-glycolic acid (PLGA) polymer . This formulation allows for a controlled release of the compound over an extended period.
Análisis De Reacciones Químicas
Avorelin acetate, being a peptide, primarily undergoes hydrolysis reactions. The ester bond in the acetate group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol . Additionally, the peptide backbone can undergo enzymatic hydrolysis, leading to the breakdown of the peptide into its constituent amino acids.
Aplicaciones Científicas De Investigación
Avorelin acetate has been studied extensively for its potential therapeutic applications. It has been in phase II clinical trials for the treatment of prostate cancer, breast cancer, and endometriosis . The compound’s ability to continuously release LHRH makes it a promising candidate for hormone-related therapies. research on this compound has been discontinued due to adverse events related to androgen suppression, such as hot flushes, decreased libido, and impotence .
Mecanismo De Acción
Avorelin acetate acts as an agonist of the LHRH receptor. Upon binding to the receptor, it stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland . This initial surge in hormone levels is followed by a downregulation of the LHRH receptor, leading to a decrease in the production of testosterone and estradiol . This mechanism is particularly useful in the treatment of hormone-sensitive cancers, such as prostate and breast cancer.
Comparación Con Compuestos Similares
Avorelin acetate is similar to other LHRH analogues, such as leuprorelin, goserelin, and nafarelin . These compounds also act as LHRH agonists and are used in the treatment of hormone-sensitive conditions. this compound’s unique formulation in PLGA allows for a more controlled and sustained release compared to other analogues . This makes it particularly advantageous for long-term therapies.
Similar Compounds::Propiedades
Número CAS |
785814-29-1 |
|---|---|
Fórmula molecular |
C67H89N17O14 |
Peso molecular |
1356.5 g/mol |
Nombre IUPAC |
acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(2-methyl-1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C65H85N17O12.C2H4O2/c1-5-69-63(93)54-17-11-25-82(54)64(94)47(16-10-24-70-65(66)67)75-57(87)48(26-35(2)3)76-61(91)52(30-43-36(4)73-45-15-9-7-13-42(43)45)80-58(88)49(27-37-18-20-40(84)21-19-37)77-62(92)53(33-83)81-59(89)50(28-38-31-71-44-14-8-6-12-41(38)44)78-60(90)51(29-39-32-68-34-72-39)79-56(86)46-22-23-55(85)74-46;1-2(3)4/h6-9,12-15,18-21,31-32,34-35,46-54,71,73,83-84H,5,10-11,16-17,22-30,33H2,1-4H3,(H,68,72)(H,69,93)(H,74,85)(H,75,87)(H,76,91)(H,77,92)(H,78,90)(H,79,86)(H,80,88)(H,81,89)(H4,66,67,70);1H3,(H,3,4)/t46-,47-,48-,49-,50-,51-,52+,53-,54-;/m0./s1 |
Clave InChI |
MQOAHMYIJGUWMT-JESVGHGASA-N |
SMILES isomérico |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=C(NC3=CC=CC=C32)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.CC(=O)O |
SMILES canónico |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=C(NC3=CC=CC=C32)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



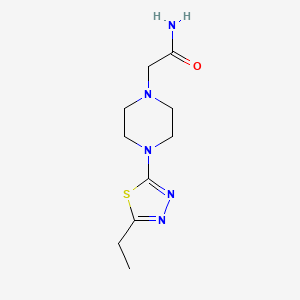
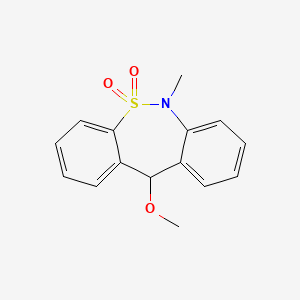
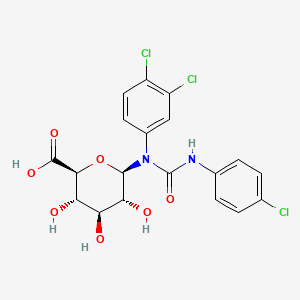
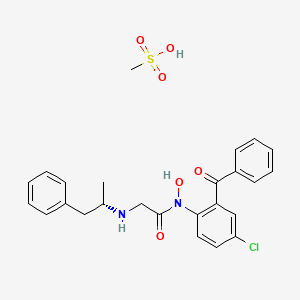
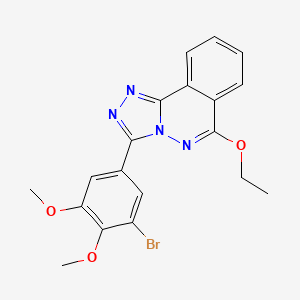
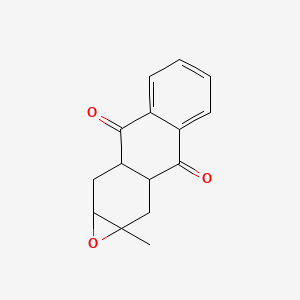
![3-[4-[2-(diethylamino)-2-(4-fluorophenyl)ethyl]piperazin-1-yl]-1-(4-hydroxyphenyl)-2-methylpropan-1-one;oxalic acid](/img/structure/B12728602.png)
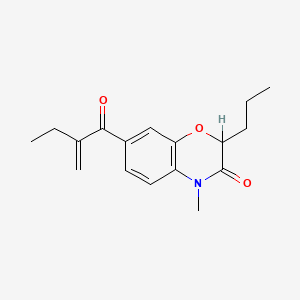
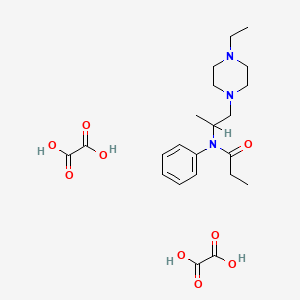
![N,N-diethyl-2-[[(1S,2R,5R)-1-methyl-4-propan-2-ylidene-2-bicyclo[3.1.0]hexanyl]oxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12728648.png)
